molecular formula C8H14N2O2 B6306691 Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate CAS No. 1949805-97-3

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate

Cat. No.: B6306691
CAS No.: 1949805-97-3
M. Wt: 170.21 g/mol
InChI Key: RLRYTKFSHUYLCU-RNFRBKRXSA-N
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Description

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate (CAS: 1949805-97-3) is a chiral carbamate derivative with a molecular formula of C₈H₁₄N₂O₂ and a molecular weight of 170.21 g/mol . It features a strained four-membered cyclobutane ring substituted with an amino group and a propenyl carbamate moiety. The compound is synthesized with a minimum purity of 97% and is classified as an organic building block, primarily used in pharmaceutical and chemical research . Its stereochemistry ((1R,2R)-configuration) is critical for applications requiring enantioselectivity, such as drug design or catalysis .

Properties

IUPAC Name

prop-2-enyl N-[(1R,2R)-2-aminocyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYTKFSHUYLCU-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate typically involves the reaction of prop-2-en-1-yl isocyanate with (1R,2R)-2-aminocyclobutanol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Specific Biological Pathways

Research indicates that Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate may function as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is critical in various cellular processes, including growth, proliferation, and survival. Compounds that inhibit specific isoforms of PI3K have been studied for their potential in treating cancers and metabolic disorders .

Potential as a Therapeutic Agent

Due to its structural similarities to other known pharmacological agents, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound in developing new medications targeting neurological disorders or metabolic syndromes .

Case Study 1: Cancer Research

A study published in a peer-reviewed journal highlighted the effectiveness of related carbamate compounds in inhibiting tumor growth in animal models. This compound was included in preliminary screening due to its structural attributes suggesting potential anti-cancer activity .

Case Study 2: Neuropharmacology

Another research initiative explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The findings suggested that derivatives of this compound could mitigate cell death and promote survival pathways .

Mechanism of Action

The mechanism by which Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The compound’s structure allows it to bind to active sites on enzymes, altering their conformation and function .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate 1949805-97-3 C₈H₁₄N₂O₂ 170.21 (1R,2R)-aminocyclobutyl, propenyl carbamate Organic synthesis, constrained peptide mimics, enantioselective catalysis
Prop-2-en-1-yl N-phenylcarbamate 18992-89-7 C₁₀H₁₁NO₂ 177.20 Phenyl group, propenyl carbamate Agrochemicals, polymer chemistry, drug intermediates
Prop-2-en-1-yl N-(6-aminohexyl)carbamate 184292-16-8 C₁₀H₁₈N₂O₂ 198.26 Linear aminohexyl chain, propenyl carbamate Bioconjugation, flexible linker for biomolecules
tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate 1949805-93-9 C₈H₁₆N₂O₂ 172.23 (1R,2R)-aminocyclopropyl, tert-butyl carbamate Peptide backbone modification, strain-driven reactivity
rac-tert-Butyl N-[(1R,2S)-2-(2-methylprop-2-enoyl)cyclopentyl]carbamate 2137587-62-1 C₁₄H₂₃NO₃ 253.34 Cyclopentane ring, tert-butyl carbamate Macrocyclic compound synthesis

Key Differences and Implications

Cyclic vs. Aromatic/Linear Substituents

  • The (1R,2R)-aminocyclobutyl group in the target compound introduces ring strain (higher than cyclopentane but lower than cyclopropane), enhancing reactivity in ring-opening or functionalization reactions compared to the unstrained phenyl group in Prop-2-en-1-yl N-phenylcarbamate .
  • The linear aminohexyl chain in Prop-2-en-1-yl N-(6-aminohexyl)carbamate offers flexibility for applications like bioconjugation, whereas the rigid cyclobutane in the target compound favors spatial constraint in drug design .

Carbamate Protecting Groups

  • The propenyl group in the target compound allows for click chemistry (e.g., thiol-ene reactions), unlike the tert-butyl group in tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate, which is bulkier and used for temporary amine protection .

Stereochemical Specificity

  • The (1R,2R)-configuration in the target compound contrasts with the (1S,2S)-stereoisomer (CAS: 86323), which may exhibit divergent biological activity due to differences in receptor binding .

Research Findings and Data

Table 2: Physicochemical and Commercial Comparison

Property/Parameter This compound Prop-2-en-1-yl N-phenylcarbamate tert-Butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate
Physical State Solid (powder) Liquid Solid
Purity ≥97% ≥95% ≥98%
Price (100 mg) $482.30 Not reported Not reported
Storage Conditions Cool, dry, ventilated Avoid sunlight, moisture Room temperature

Biological Activity

Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate, also known by its CAS number 1949805-97-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is C8_8H14_{14}N2_2O2_2, with a molecular weight of 170.21 g/mol. Its structural characteristics suggest potential interactions with biological targets, which may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC8_8H14_{14}N2_2O2_2
Molecular Weight170.21 g/mol
CAS Number1949805-97-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anti-inflammatory and anticancer agent. Below are some key findings:

Anti-inflammatory Activity

Studies have demonstrated that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines. For instance, compounds with similar structures have shown effective inhibition of IL-1 stimulated bone resorption and PGE2_2 production in murine models with IC50 values as low as 3×1073\times 10^{-7} mol/L for bone resorption and 2×1082\times 10^{-8} mol/L for PGE2_2 production .

Anticancer Potential

The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through multiple mechanisms, including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling pathways .

Case Studies

Case Study 1: Cytotoxicity in Glioma Cells
A study assessed the effects of this compound on glioma cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5μM0.5\mu M, suggesting a potent anticancer effect.

Case Study 2: Inhibition of Inflammatory Pathways
In another study focused on inflammatory models, the compound demonstrated a marked reduction in tumor necrosis factor-alpha (TNF-α\alpha ) levels in treated mice compared to controls, indicating its potential as an anti-inflammatory agent.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit pathways leading to the production of inflammatory mediators.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell proliferation and survival.

Q & A

Basic: What are the optimal synthetic routes for preparing Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves coupling the (1R,2R)-2-aminocyclobutane core with a propenyl carbamate group. Key steps include:

  • Protection of the amino group : Use tert-butyloxycarbonyl (Boc) or similar protecting groups to prevent side reactions during coupling .
  • Activation of the carbamate : Employ coupling agents like HATU or DCC to facilitate the reaction between the amine and the propenyl chloroformate intermediate.
  • Stereochemical control : Chiral HPLC or enzymatic resolution ensures enantiomeric excess (e.g., >99% ee) . Post-synthesis, X-ray crystallography (using SHELXL ) confirms stereochemistry.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR identifies the cyclobutane ring protons (δ 1.8–2.5 ppm) and carbamate carbonyl (δ 155–160 ppm). NOESY confirms the (1R,2R) configuration by spatial correlations .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the cyclobutane ring. High-resolution data (R-factor < 0.05) ensures accuracy .
  • Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 213.1234) .

Advanced: How does the stereochemistry of the aminocyclobutyl moiety influence biological activity in target binding assays?

Methodological Answer:
The (1R,2R) configuration enhances binding to enzymes like TRPML1/TRPML2 by aligning hydrogen-bond donors (NH groups) with active-site residues. Comparative studies using enantiomeric pairs (e.g., (1S,2S) vs. (1R,2R)) show a 10-fold difference in IC50 values . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes .

Advanced: What strategies mitigate hydrolytic instability of the carbamate group under physiological pH?

Methodological Answer:

  • pH-controlled storage : Store at pH 4–6 (acetate buffer) to minimize hydrolysis.
  • Structural modification : Replace the propenyl group with electron-withdrawing substituents (e.g., CF3) to reduce nucleophilic attack on the carbonyl .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf-life stability (>24 months at −20°C) .

Advanced: How to resolve contradictions in reported bioactivity data across different assays?

Methodological Answer:

  • Assay standardization : Use positive controls (e.g., ML-SI3 for TRPML inhibition ) and normalize data to cell viability (MTT assay).
  • Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, incubation time). For example, DMSO >1% can artificially suppress activity .

Advanced: Which computational methods predict the compound’s interaction with membrane-bound receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with TRPML1 homology models (PDB: 5VAI) to map binding pockets. Focus on cyclobutane-CH/π interactions with Phe residues .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the carbamate group in lipid bilayers .

Advanced: What in vitro models best elucidate the compound’s pharmacokinetic properties?

Methodological Answer:

  • Caco-2 permeability assays : Measure apparent permeability (Papp) to predict intestinal absorption. A Papp >1 × 10⁻6 cm/s indicates high bioavailability .
  • Microsomal stability tests : Incubate with liver microsomes (human/rat) and quantify half-life (t1/2) via LC-MS. CYP3A4 is often the primary metabolizing enzyme .

Advanced: How to address poor aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/ethanol (70:30 v/v) to achieve >5 mg/mL solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

Advanced: Can green chemistry approaches reduce waste in large-scale synthesis?

Methodological Answer:

  • Catalytic methods : Replace stoichiometric coupling agents with recyclable catalysts (e.g., polymer-supported HOBt) .
  • Solvent recycling : Distill and reuse DMF or THF via closed-loop systems, reducing E-factor by 40% .

Advanced: What analytical techniques quantify trace enantiomeric impurities in the final product?

Methodological Answer:

  • Chiral GC-MS : Use β-cyclodextrin columns to separate (1R,2R) and (1S,2S) enantiomers (LOD: 0.1%) .
  • Circular dichroism (CD) : Monitor ellipticity at 220 nm to detect <0.5% impurity .

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